

LC-MS versus UV Detection for Sofosbuvir Impurity C: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: B560572

[Get Quote](#)

In the landscape of pharmaceutical quality control, the accurate and sensitive detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a comparative overview of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with Ultraviolet (UV) detection, for the specific application of identifying and quantifying **Sofosbuvir impurity C**. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection for their analytical needs.

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[\[1\]](#)[\[2\]](#) [\[3\]](#) Like all active pharmaceutical ingredients (APIs), it can contain impurities that may arise during synthesis, degradation, or storage. **Sofosbuvir impurity C** is a known related substance that requires careful monitoring.[\[4\]](#)[\[5\]](#)[\[6\]](#) The choice of analytical methodology for impurity profiling can significantly impact the reliability and sensitivity of these critical measurements.

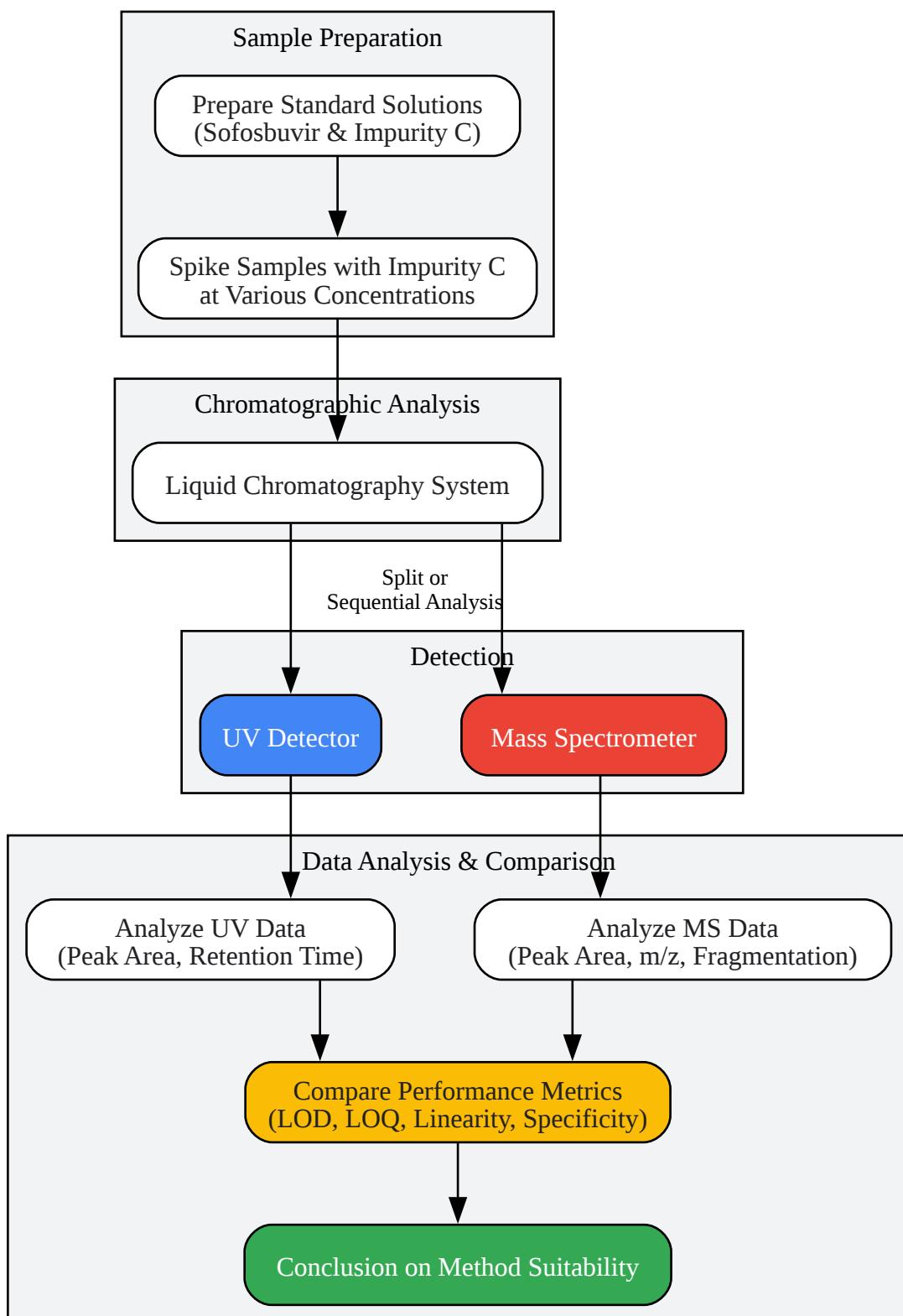
Principles of Detection

UV Detection: This technique relies on the principle that many organic molecules, including Sofosbuvir and its impurities, absorb light in the ultraviolet-visible spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the sample. A UV detector measures this absorbance as the analyte elutes from the liquid chromatography column. The maximum absorbance for Sofosbuvir is typically observed around 260 nm.[\[7\]](#)[\[8\]](#)[\[9\]](#)

LC-MS Detection: Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a high degree of specificity, allowing for the identification of compounds based on their unique molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that aids in the unequivocal identification of impurities.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the analysis of Sofosbuvir and its impurities using both LC-UV and LC-MS, based on data from various studies. It is important to note that a direct head-to-head comparative study for **Sofosbuvir Impurity C** was not found in the public domain; therefore, the data presented is a synthesis from multiple sources.


Performance Parameter	LC-UV	LC-MS/MS	Key Considerations
Limit of Detection (LOD)	~0.01 - 0.04 µg/mL [7]	Down to 0.25 ng/mL [13][17]	LC-MS offers significantly lower detection limits, making it superior for trace-level impurity analysis.
Limit of Quantitation (LOQ)	~0.125 - 1.50 µg/mL [7]	As low as 0.25 ng/mL [13]	For accurate quantification of very low-level impurities, LC-MS is the method of choice.
Linearity Range	1 - 480 µg/mL (Analyte dependent) [7][8]	0.25 - 3500 ng/mL [13][17]	Both methods demonstrate good linearity over a range, but LC-MS can quantify over a wider dynamic range, especially at the lower end.
Specificity/Selectivity	Good, but susceptible to co-eluting compounds with similar UV spectra.	Excellent, based on unique mass-to-charge ratios and fragmentation patterns.	LC-MS provides unequivocal identification, which is critical for impurity profiling and structure elucidation.
Accuracy (%) Recovery)	Typically 99-102% [10][18]	Typically within 15% of the nominal concentration as per bioanalytical guidelines.	Both methods can achieve high accuracy when properly validated.
Precision (% RSD)	Generally < 2% [7]	Generally < 15% (for bioanalytical)	Both methods are highly precise.

methods).

Cost & Complexity	Lower initial investment and operational cost; simpler to operate.	Higher initial investment and maintenance costs; requires more specialized expertise.	The choice may be influenced by budget and available technical expertise.
-------------------	--	---	---

Experimental Workflow

The logical workflow for a comparative study of LC-MS and UV detection for **Sofosbuvir impurity C** is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing LC-UV and LC-MS for **Sofosbuvir impurity C** analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of Sofosbuvir and its impurities by LC-UV and LC-MS, synthesized from published methods.

LC-UV Method

- Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[7][9]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used in an isocratic or gradient elution mode.[7][19] A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]
- Flow Rate: A typical flow rate is 1.0 mL/min.[8][19]
- Detection Wavelength: Detection is commonly performed at 260 nm.[7][8][9]
- Injection Volume: 10-20 μ L.[9]
- Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable solvent like methanol or a mixture of methanol and water.[10] This stock solution is then diluted to the desired concentration for analysis. For the analysis of impurities in a drug product, the tablet is typically dissolved in a suitable solvent, sonicated, and filtered before injection.[18]

LC-MS Method

- Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system coupled to a tandem mass spectrometer (MS/MS).[13][15]
- Column: A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 μ m) is often used for faster analysis.[17]
- Mobile Phase: A gradient elution is commonly employed using a mixture of 0.1% formic acid in water and acetonitrile or methanol.[10][13]

- Flow Rate: A flow rate of 0.3-0.6 mL/min is typical.[12][16][17]
- Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer can be used.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[10][13]
- MS/MS Parameters: For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and any internal standard used. The specific m/z transitions for Sofosbuvir and its impurities would need to be determined through initial infusion experiments.
- Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is typically required.[12][13] For drug substance or product analysis, a simple dissolution and dilution similar to the LC-UV method is employed.

Conclusion

Both LC-UV and LC-MS are powerful techniques for the analysis of Sofosbuvir and its impurities. The choice between the two is largely dependent on the specific requirements of the analysis.

LC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control testing where the impurity levels are expected to be within the detection limits of the technique. Its simplicity of operation makes it accessible to a wider range of laboratory settings.

LC-MS, on the other hand, offers unparalleled sensitivity and specificity. It is the gold standard for trace-level impurity detection, identification, and structural elucidation. For comprehensive impurity profiling, forced degradation studies, and the analysis of complex matrices, the specificity of mass detection is indispensable. While the initial investment and operational complexity are higher, the quality and depth of information provided by LC-MS are often critical during drug development and for ensuring the highest standards of pharmaceutical quality.

In summary, for routine analysis of known impurities at concentrations above the UV detection limit, LC-UV is a practical and efficient choice. For the detection and identification of unknown

or trace-level impurities, and for applications requiring the highest degree of confidence in analytical results, LC-MS is the superior methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sofosbuvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. Buy Sofosbuvir impurity C [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 19. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- To cite this document: BenchChem. [LC-MS versus UV Detection for Sofosbuvir Impurity C: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560572#lc-ms-versus-uv-detection-for-sofosbuvir-impurity-c-a-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com